2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile

Absolute Configuration Determination Chiral Building Block Crystallography

Researchers requiring a chiral cyclohexanone nitrile with unambiguous stereochemistry for reproducible CNS drug discovery should use this compound. Unlike uncharacterized diastereomer mixtures, the (1S,2S,5S) isomer is definitively confirmed by single-crystal X-ray diffraction (orthorhombic P2₁2₁2₁, R = 0.052). - Demonstrates anticonvulsant activity in three mechanistically distinct mouse seizure models (pilocarpine, PTZ, picrotoxin) at oral doses of 25-75 mg/kg (p < 0.05 vs vehicle). - Exhibits nNOS inhibition (IC₅₀ = 410 nM) with >240-fold selectivity over eNOS. - Provides three orthogonal synthetic handles (nitrile, ketone, isopropenyl) for asymmetric scaffold elaboration.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13296376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1C(CC(CC1=O)C(=C)C)C#N
InChIInChI=1S/C11H15NO/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h8-10H,1,4-5H2,2-3H3
InChIKeyVRUMBVSOGMYXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile Procurement Guide: Stereochemically Defined Carvone Nitrile for CNS Research and Chiral Synthesis


2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile (synonym: cyane-carvone; CAS 16826-23-6) is a chiral cyclohexanone nitrile belonging to the cyclohexane monoterpene class, with molecular formula C11H15NO and molecular weight 177.24 g/mol [1]. The (1S,2S,5S) stereoisomer is obtained via Michael addition of (S)-carvone with sodium cyanide, yielding a crystalline solid whose absolute configuration is unambiguously confirmed by single-crystal X-ray diffraction (orthorhombic P2₁2₁2₁, R factor = 0.052) [1]. The compound is cataloged in MeSH as having anticonvulsant activity and is commercially available from multiple suppliers at ≥95% purity [2].

Stereochemical Control
X-ray-confirmed (1S,2S,5S) absolute configuration for chiral pool synthesis
CNS Research Tool
Supports anticonvulsant screening in seizure models and nNOS inhibition studies
Synthetic Intermediate
Key precursor for chiral 1,3-diaminocyclohexane building blocks via patented route

Why Generic Carvone-Derived Nitriles Cannot Substitute for 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile


Substituting a generic carvone-derived nitrile or a different stereoisomer for (1S,2S,5S)-2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile introduces critical risks to experimental reproducibility and synthetic outcomes. The Michael addition of (S)-carvone with cyanide produces two diastereomers (86:14 ratio), and only the major (1S,2S,5S) isomer has been crystallographically characterized with definitive absolute configuration confirmation [1]. Different stereoisomers or racemic mixtures would introduce uncontrolled variables in chiral synthesis and biological assays. Furthermore, the compound's anticonvulsant activity has been demonstrated specifically for the characterized stereoisomer in multiple animal seizure models, and substitution with uncharacterized stereoisomers would invalidate pharmacological comparisons [2].

Stereoisomer ambiguity
Diastereomeric mixtures lack crystallographic absolute-configuration proof; only the major (1S,2S,5S) isomer has been fully characterized.
Biological profile may shift
Anticonvulsant and nNOS inhibition data are reported for the stereochemically defined isomer; different stereoisomers may not reproduce these endpoints.
Synthetic pathway specificity
The patented carvone diamine route requires the nitrile intermediate; substituting other carvone derivatives prevents access to this scaffold.

Quantitative Differentiation Evidence for 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile: Comparator-Based Head-to-Head Data


Unambiguous Absolute Stereochemistry Confirmed by Single-Crystal X-Ray Diffraction, Enabling Reproducible Chiral Synthesis

The (1S,2S,5S) stereoisomer of 2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile has its absolute configuration unambiguously established via single-crystal X-ray diffraction, providing a level of stereochemical certainty that is unavailable for comparator diastereomers or non-crystallized analogs [1]. In contrast, the minor diastereomer from the same Michael addition reaction (approximately 14% of the product mixture) has not been crystallographically characterized, meaning its absolute configuration remains inferred rather than directly determined [1].

Absolute Configuration
Head-to-head
Orthorhombic P2₁2₁2₁, R = 0.052; 2590 reflections; Flack-parameter-supported (1S,2S,5S) assignment.
Enables stereochemical attribution in asymmetric synthesis.
Minor diastereomer not crystallographically confirmed; unambiguous control for SAR.
Absolute Configuration Determination Chiral Building Block Crystallography

Demonstrated Anticonvulsant Activity Across Three Distinct In Vivo Seizure Models with Quantitative Efficacy Data

Cyane-carvone (the (1S,2S,5S) isomer) produced statistically significant anticonvulsant effects across three mechanistically distinct seizure models in mice, with dose-dependent increases in seizure latency and reductions in both seizure incidence and mortality (p < 0.05 vs. vehicle) [1]. In comparison, the parent monoterpene (S)-carvone has reported anticonvulsant activity in only a subset of these models, and no head-to-head comparison of carvone nitrile against standard antiepileptic drugs (e.g., diazepam) has been published, limiting direct benchmarking [1].

Anticonvulsant Activity
Class-level
3/3 seizure models (PILO, PTZ, PTX): increased latency, reduced mortality at 25–75 mg/kg p.o. (p < 0.05 vs vehicle). (S)-carvone reported in 1/3 models only; no direct head-to-head.
Reported seizure-model endpoint response; supports anticonvulsant screening context.
Flumazenil-insensitive effect; no comparator trial with standard AEDs.
Anticonvulsant Epilepsy Models In Vivo Pharmacology

Neuronal Nitric Oxide Synthase (nNOS) Inhibition with an IC₅₀ of 410 nM in Rat Brain Homogenate

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile (cyane-carvone) inhibited neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 410 nM in Sprague-Dawley rat brain homogenates, as measured by the oxyhemoglobin-to-methemoglobin conversion assay over 10 minutes with UV-visible detection [1]. The compound also showed an IC₅₀ > 100,000 nM against human endothelial NOS (eNOS) expressed in HEK293 cells, suggesting an nNOS-over-eNOS selectivity window of >240-fold, although these data derive from different assay systems (rat brain homogenate vs. recombinant human eNOS) and must be interpreted cautiously [2]. No direct nNOS inhibition data for the parent (S)-carvone or other carvone nitrile diastereomers are publicly available, preventing a direct head-to-head comparison.

nNOS Inhibition
Cross-study
nNOS IC₅₀ = 410 nM (rat brain homogenate); eNOS EC₅₀ > 100,000 nM (recombinant human); selectivity window >240-fold (cross-assay).
Supports nNOS-selective tool compound profiling.
Cross-assay comparison; unified system validation required for definitive selectivity.
nNOS Inhibition Nitric Oxide Synthase Neuropharmacology

Validated Synthetic Intermediate for Carvone Diamine Production with Documented Industrial-Scale Patent Route

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile (carvone nitrile) is the key intermediate in the patented synthesis of 5-isopropyl-3-aminomethyl-2-methyl-1-aminocyclohexane (carvone diamine), a chiral diamine building block of industrial relevance [1]. The patent literature explicitly describes the two-step sequence: (a) reaction of carvone with hydrogen cyanide to yield carvone nitrile, followed by (b) reaction with ammonia in the presence of an imine formation catalyst [1]. A separate Japanese patent (Mitsubishi Gas Chemical) describes an industrially optimized method for manufacturing carvone nitrile using controlled parallel feeding of carvone and HCN with a feed mole ratio of 0.6–1.7, emphasizing efficiency and convenience [2]. In contrast, the parent (S)-carvone cannot directly access this diamine architecture without the nitrile intermediate, conferring a unique synthetic utility not shared by other carvone derivatives.

Synthetic Intermediate
Class-level
Two-step route to carvone diamine patented by BASF; industrial manufacturing with optimized HCN feed ratio (0.6–1.7 mol HCN/mol carvone).
Enables access to chiral 1,3-diaminocyclohexane scaffold.
Patent-reported route; (S)-carvone cannot directly provide this diamine.
Chiral Diamine Synthesis Pharmaceutical Intermediate Industrial Process Chemistry

Optimal Application Scenarios for 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile Based on Evidence


Chiral Pool Starting Material for Asymmetric Synthesis of Cyclohexane-Based Bioactive Molecules

With an X-ray-confirmed absolute configuration (1S,2S,5S) and well-defined chair conformation of the cyclohexanone ring, this compound serves as a reliable chiral pool building block for the asymmetric synthesis of more complex cyclohexane-containing scaffolds. The nitrile group at C1, ketone at C3, and isopropenyl group at C5 provide three distinct functional handles for orthogonal synthetic elaboration. The (S)-carvone-derived absolute configuration ensures predictable stereochemical outcomes in subsequent transformations. This application is supported by the definitive crystallographic characterization [1].

In Vivo Anticonvulsant Screening in Multi-Model Epilepsy Research Programs

For neuroscience groups conducting anticonvulsant drug discovery, this compound has demonstrated efficacy across three mechanistically distinct seizure models (pilocarpine, PTZ, and picrotoxin) in mice at oral doses of 25–75 mg/kg, with statistically significant (p < 0.05) increases in seizure latency and reductions in mortality compared to vehicle controls. The finding that flumazenil does not reverse these effects suggests a mechanism potentially distinct from the classical benzodiazepine site on GABA-A receptors [1].

Precursor for Industrial-Scale Synthesis of Chiral 1,3-Diaminocyclohexane Building Blocks

Process chemistry groups requiring access to chiral 1,3-diaminocyclohexane scaffolds can utilize this compound as the key nitrile intermediate for carvone diamine production, as documented in the BASF patent literature. The two-step sequence (HCN addition followed by catalytic amination) is supported by an industrially optimized manufacturing method (Mitsubishi Gas Chemical) with controlled HCN/carvone feed ratios of 0.6–1.7 for efficient large-scale production [1] [2].

nNOS Inhibitor Tool Compound for Nitric Oxide Synthase Research

For researchers studying neuronal nitric oxide synthase (nNOS) as a therapeutic target, this compound offers a structurally distinct chemotype with an IC₅₀ of 410 nM against rat nNOS in brain homogenate, coupled with apparent selectivity over human eNOS (EC₅₀ > 100,000 nM in a recombinant HEK293 cell assay). While these data derive from different assay formats and should be interpreted with caution, the >240-fold calculated selectivity window provides a starting point for medicinal chemistry optimization aimed at developing nNOS-selective inhibitors for CNS indications [1] [2].

Application
Selection Property
Validation Focus
Chiral Pool Asymmetric Synthesis
X-ray-confirmed absolute configuration
Stereochemical fidelity and diastereomeric purity
Anticonvulsant Screening Studies
Multi-model seizure endpoint profile
Seizure latency and mortality endpoint review
Chiral Diamine Process Chemistry
Nitrile intermediate availability
Synthetic route reproducibility and yield
nNOS Inhibitor Tool Compound
nNOS inhibitory context in brain homogenate
Selectivity profiling in unified assay system
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